3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Overview
Description
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid is a chemical compound with a complex structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by further functionalization to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: A closely related compound that serves as a precursor in the synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid.
Phthalic Anhydride: Another related compound used in the initial steps of the synthesis.
Hydrazine: A reagent used in the formation of the phthalazinone moiety.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAVUXZOYSZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359011 | |
Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-80-9 | |
Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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